N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(4-chlorophenyl)piperazine-1,4-dicarboxamide
Description
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-1-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N5O2/c20-13-1-3-14(4-2-13)27-18(31)29-7-5-28(6-8-29)17(30)26-11-16-15(21)9-12(10-25-16)19(22,23)24/h1-4,9-10H,5-8,11H2,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTOVIAQDGOZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetAcpS-PPTase , a type of enzyme involved in bacterial proliferation
Mode of Action
It is hypothesized that a viable antibacterial agent must simultaneously target both classes of pptase enzymes to effectively halt bacterial proliferation. This suggests that the compound might interact with its targets by inhibiting their activity, thereby preventing bacterial proliferation.
Biological Activity
N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(4-chlorophenyl)piperazine-1,4-dicarboxamide is a synthetic compound featuring a complex structure that includes a piperazine core, which is known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity based on recent research findings, case studies, and relevant data.
Structural Characteristics
The compound's structure can be described as follows:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Pyridine Moiety : A substituted pyridine ring with chlorine and trifluoromethyl groups.
- Chlorophenyl Group : A phenyl ring substituted with chlorine.
The unique combination of these functional groups contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing piperazine and pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease enzymes. This inhibition can have therapeutic applications in treating conditions such as Alzheimer's disease and certain gastrointestinal disorders .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Piperazine derivatives are known to interact with various cellular targets involved in cancer progression. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Antibacterial Efficacy : A study evaluated a series of piperazine derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition rates comparable to standard antibiotics.
- Enzyme Inhibition : Another investigation focused on the inhibition of AChE by various piperazine derivatives. The results showed that modifications to the piperazine ring significantly affected inhibitory potency.
- Anticancer Activity : In vitro studies on related compounds revealed that modifications in the substituents of the piperazine ring could enhance cytotoxicity against breast cancer cell lines.
Data Summary
| Biological Activity | Observed Effects | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |
| Enzyme Inhibition | AChE and urease inhibition | Competitive inhibition at active sites |
| Anticancer | Induction of apoptosis in cancer cells | Activation of apoptotic pathways |
Comparison with Similar Compounds
(a) N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide
(b) 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide
- Key Difference : Acetamide linkage instead of direct carboxamide; 4-methylpiperazine substituent.
(c) N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
- Key Difference : Ethyl group replaces the pyridinylmethyl-carboxamide at N1.
- Impact : Reduced steric bulk and polarity may favor passive diffusion but diminish target specificity .
Functional Group Modifications
(a) 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)
(b) 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine
- Key Difference : Sulfonyl group replaces carboxamide.
- Impact : Increased rigidity and polarity may reduce bioavailability but improve selectivity for sulfonamide-sensitive targets .
Aromatic System Variations
(a) 5-(4-(3,5-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide
- Key Difference: Quinolinyl and pentanamide substituents.
- Impact: Extended hydrophobic chain and quinoline’s planar structure may enhance CNS penetration but introduce off-target effects .
(b) N-(4-fluorophenyl)-4-methylpiperazine-1-carboxamide
- Key Difference : Fluorophenyl and methylpiperazine groups.
- Impact : Fluorine’s electronegativity improves metabolic stability, while methylpiperazine increases solubility in acidic environments .
Structural and Functional Data Table
*Calculated based on molecular formulas from evidence.
Research Findings and Implications
- Dual Carboxamide Advantage: The target compound’s dual carboxamide groups likely confer superior binding to targets requiring multiple hydrogen bonds (e.g., kinase ATP pockets) compared to mono-carboxamide analogs .
- Role of Halogens : The 3-chloro-5-trifluoromethylpyridine moiety enhances resistance to oxidative metabolism, a trait shared with ML267 .
- Trade-offs in Design : Compounds with sulfonyl or thioamide groups (e.g., ML267) exhibit stronger enzyme inhibition but may suffer from reduced bioavailability due to high polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
